2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid
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Overview
Description
The compound “2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups, including a cyclopropanecarbonyl group, an amino group, a thiazole ring, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropanecarbonyl group could potentially be introduced through a reaction with cyclopropanecarboxamide . The thiazole ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the thiazole ring would likely introduce some rigidity into the structure, while the carboxylic acid group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could participate in reactions with carbonyl compounds to form imines or enamines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the cyclopropanecarbonyl group could influence its reactivity .Scientific Research Applications
Synthesis of Constrained Heterocyclic γ-Amino Acids
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid and its derivatives play a significant role in the synthesis of constrained heterocyclic γ-amino acids. These compounds serve as mimics of secondary protein structures, including helices, β-sheets, turns, and β-hairpins, due to their unique thiazole ring structure. A versatile chemical route has been established for synthesizing orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), providing a flexible method for introducing a wide variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).
Antimicrobial Studies
The structural versatility of this compound derivatives has been explored in antimicrobial studies. New derivatives synthesized from various reactions exhibited significant antimicrobial properties, indicating their potential application in the development of novel antimicrobial agents (Dulaimy et al., 2017).
Development of Fluorescent Materials
Another innovative application involves the synthesis of fluorescent materials from biomass-derived compounds and natural amino acids, including derivatives of this compound. This process involves cross-coupling reactions for extended π-conjugation, leading to the creation of compounds with strong photoluminescence, which could be useful in various scientific and industrial applications (Tanaka et al., 2015).
Fungicidal and Antiviral Activity
Furthermore, novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have shown promising fungicidal and antiviral activities. Some compounds exhibited over 50% activity against several tested fungi and showed effective control against Tobacco Mosaic Virus (TMV), highlighting a new strategy for addressing fungal and viral threats in agriculture and beyond (Fengyun et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, known as lumacaftor, acts as a chaperone during protein folding and increases the number of cftr proteins that are trafficked to the cell surface .
Mode of Action
It is known that similar compounds interact with their targets by binding to them, which can result in changes in the target’s function .
Biochemical Pathways
Amino acids, which have a similar structure, are involved in numerous biochemical pathways, including protein synthesis .
Pharmacokinetics
Similar compounds like cilastatin, an inhibitor of renal dehydropeptidase, are used to prevent the degradation of certain antibiotics .
Result of Action
Similar compounds can have a variety of effects, such as preventing the degradation of certain antibiotics, thereby enhancing their effectiveness .
Action Environment
It is known that the environment can significantly influence the action of similar compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with enzymes such as cyclopropanecarboxamide and other related biomolecules highlights its potential as a biochemical tool for studying enzyme inhibition and metabolic regulation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and function. Additionally, it has been observed to impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to inhibit enzymes involved in metabolic pathways underscores its potential as a tool for studying enzyme regulation and metabolic control .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and metabolic pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound’s impact on metabolic flux and metabolite levels has been studied extensively, revealing its potential to modulate metabolic pathways and influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its biochemical activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization within these subcellular structures affects its interaction with biomolecules and its overall function .
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-4-6(8(13)14)15-9(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJLDHNDACXKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.